
Ethenyl(diphenyl)(prop-1-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl(diphenyl)(prop-1-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethenyl group, two phenyl groups, and a prop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethenyl(diphenyl)(prop-1-en-1-yl)silane typically involves the hydrosilylation of alkenes with silanes. One common method is the reaction of diphenylsilane with prop-1-en-1-yl derivatives under the influence of a platinum catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethenyl(diphenyl)(prop-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products of these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethenyl(diphenyl)(prop-1-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and biocompatible materials.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants.
Mechanism of Action
The mechanism of action of Ethenyl(diphenyl)(prop-1-en-1-yl)silane involves its interaction with various molecular targets. The silicon atom’s ability to form stable bonds with oxygen and carbon atoms plays a crucial role in its reactivity. The compound can participate in radical reactions, hydrosilylation, and other processes, leading to the formation of diverse products. The pathways involved often include the formation of intermediate silyl radicals or cations .
Comparison with Similar Compounds
Diphenylsilane: Lacks the ethenyl and prop-1-en-1-yl groups, making it less versatile in certain reactions.
Triphenylsilane: Contains three phenyl groups, offering different reactivity and applications.
Vinyltrimethoxysilane: Features methoxy groups instead of phenyl groups, leading to distinct chemical behavior.
Uniqueness: Ethenyl(diphenyl)(prop-1-en-1-yl)silane stands out due to its combination of ethenyl, phenyl, and prop-1-en-1-yl groups, providing a unique balance of reactivity and stability. This makes it particularly valuable in applications requiring specific chemical modifications and properties .
Properties
CAS No. |
63453-12-3 |
|---|---|
Molecular Formula |
C17H18Si |
Molecular Weight |
250.41 g/mol |
IUPAC Name |
ethenyl-diphenyl-prop-1-enylsilane |
InChI |
InChI=1S/C17H18Si/c1-3-15-18(4-2,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h3-15H,2H2,1H3 |
InChI Key |
WQZLJFSKGRZQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14512273.png)
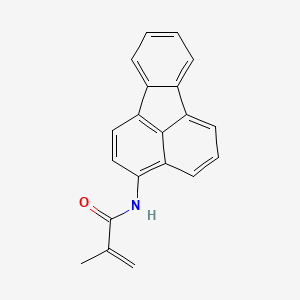

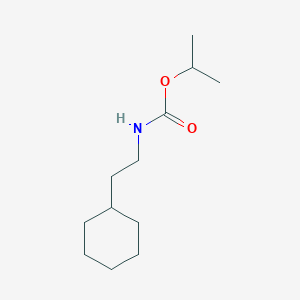

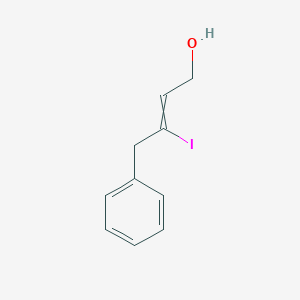
![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)
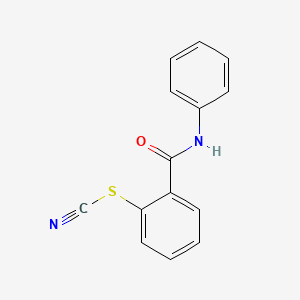


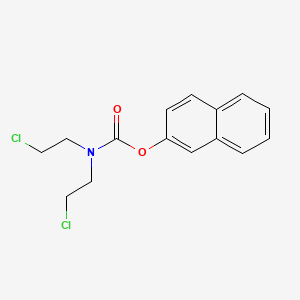
![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)
methyl}aniline](/img/structure/B14512358.png)
